Bromo-PEG10-t-butyl ester

PROTAC Linker Lipophilicity

Bromo-PEG10-t-butyl ester (Br-PEG10-COOtBu, PubChem CID is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal bromide leaving group and a tert-butyl protected carboxyl group, separated by a decaethylene glycol (PEG10) spacer. It is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker, enabling the covalent tethering of an E3 ligase ligand to a target protein warhead, and is supplied at ≥98% purity by major vendors.

Molecular Formula C27H53BrO12
Molecular Weight 649.6 g/mol
Cat. No. B15144715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG10-t-butyl ester
Molecular FormulaC27H53BrO12
Molecular Weight649.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C27H53BrO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25H2,1-3H3
InChIKeyVYTAGUBSTUPHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bromo-PEG10-t-butyl ester Procurement Guide: Core Identity and Class Positioning


Bromo-PEG10-t-butyl ester (Br-PEG10-COOtBu, PubChem CID 129012175) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal bromide leaving group and a tert-butyl protected carboxyl group, separated by a decaethylene glycol (PEG10) spacer [1]. It is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker, enabling the covalent tethering of an E3 ligase ligand to a target protein warhead, and is supplied at ≥98% purity by major vendors . The compound occupies the longer end of the commonly used PEG linker spectrum, placing it beyond the PEG4–PEG8 gold standard range and into a territory that prioritizes extended reach and enhanced aqueous compatibility over minimal conformational entropy .

Why Generic PEG Linker Substitution Fails: The Case for Bromo-PEG10-t-butyl ester Over Shorter Analogs


While the Bromo-PEGn-t-butyl ester family shares identical terminal reactive groups, the spacer length is not a passive parameter. Empirical evidence from PROTAC development demonstrates that linker length directly dictates ternary complex formation efficiency and degradation potency by controlling the distance and relative orientation between the E3 ligase and the target protein [1]. Substituting a PEG10 spacer with a shorter analog such as PEG4 risks failing to bridge distant binding pockets, while also dramatically altering the physicochemical profile—as shown in Section 3, the computed lipophilicity difference between PEG10 and PEG4 exceeds a 100-fold shift in predicted partition coefficient. These factors make generic, length-agnostic substitution scientifically unsound and a source of failed degradation campaigns [1].

Bromo-PEG10-t-butyl ester: Quantifiable Differentiation Evidence vs. Shorter and Longer PEG Linkers


Hydrophilicity Benchmarking: Computed XLogP3 of 0.3 for PEG10 vs. LogP 2.18 for PEG4 Linker

Bromo-PEG10-t-butyl ester is predicted to be substantially more hydrophilic than the PEG4 analog. The computed XLogP3-AA for the PEG10 derivative is 0.3 [1], whereas the gold standard Bromo-PEG4-t-butyl ester (CAS 564476-32-0) carries a reported LogP of 2.179 . This represents a decrease in predicted lipophilicity, which can translate to improved aqueous solubility of the linker and its conjugates, reduced non-specific hydrophobic binding, and better handling in biological assay buffers.

PROTAC Linker Lipophilicity

Conformational Flexibility: Rotatable Bond Count 34 for PEG10 vs. 16 for PEG4

The PEG10 spacer provides a greater degree of conformational freedom than shorter PEG linkers. The rotatable bond count for Bromo-PEG10-t-butyl ester is 34 [1], more than double the 16 rotatable bonds observed for Bromo-PEG4-t-butyl ester . This higher flexibility increases the conformational sampling space, which can be critical for bridging distant or conformationally demanding binding pockets and for accommodating domain motions during ternary complex formation in PROTAC applications .

PROTAC Linker Conformational entropy

Spacer Length Imperative: PEG10 Enables Degradation Where Shorter Linkers Fail

Primary research demonstrates that the biological outcome of a PROTAC can be strictly dependent on PEG linker length. A 2026 study on Retro-2-based PROTACs found that GSPT1 degradation activity is exclusive to a specific PEG chain length; PEG2 variants were inactive, and the degradation profile switched on only when the optimal PEG spacer length was reached [1]. Although this study used a different PEG length, it establishes the class-level principle that linker length is not a generic commodity—directly supporting the procurement rationale for testing longer spacers like PEG10 when shorter standards (PEG4, PEG6, PEG8) yield negative results.

PROTAC Linker length GSPT1 degradation

Commercial Purity Specification: ≥98% for PEG10 vs. ≥95% for Baseline PEG12

The commercially specified purity of Bromo-PEG10-t-butyl ester from a primary supplier is ≥98% . In contrast, the closest longer homolog, Bromo-PEG12-t-butyl ester, is commonly listed at ≥95% purity across multiple vendors [1]. Higher initial purity reduces the burden of downstream purification of final PROTAC conjugates, minimizes unidentified impurities that can confound biological assays, and ensures more accurate stoichiometry in bioconjugation reactions.

PROTAC Linker Purity

Bromo-PEG10-t-butyl ester: Optimal Application Scenarios Driven by Differentiation Evidence


PROTAC Linker Screening Cascades for Spatially Demanding Protein Targets

When initial screening with PEG4 and PEG8 linkers fails to produce a degradation signal, the extended reach and higher flexibility of the PEG10 spacer (34 rotatable bonds vs. 16 for PEG4) make it the logical next candidate for spanning larger inter-ligand distances, as supported by evidence that linker length is a binary determinant of degradation activity [1].

Conjugate Synthesis Requiring Maximum Aqueous Solubility and Minimal Hydrophobic Aggregation

For hydrophobic warheads where conjugate aggregation or non-specific binding is a concern, the XLogP3 of 0.3 exhibited by the PEG10 compound offers a significant aqueous compatibility advantage over the PEG4 analog (LogP 2.18), reducing the risk of false negatives in cellular assays caused by poor solubility [2].

High-Fidelity Bioconjugation and ADC Linker Synthesis Requiring Stringent Purity

In applications such as antibody-drug conjugate (ADC) linker construction or stoichiometric bioconjugation, the commercially available ≥98% purity specification of Bromo-PEG10-t-butyl ester minimizes the introduction of by-products that could compromise payload loading accuracy or conjugation yield, offering a cleaner starting material than ≥95% purity PEG12 alternatives .

Flexible PEG Linker Library Construction for Systematic PROTAC SAR

Bromo-PEG10-t-butyl ester serves as a critical library component in systematic PROTAC SAR studies that map the relationship between linker length and degradation cooperativity. Its inclusion alongside PEG4, PEG6, and PEG8 allows researchers to chart the full length-activity profile and identify the optimal spacer for each specific target-ligase pair .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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